molecular formula C9H8N6S B2683969 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine CAS No. 338793-64-9

6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine

Cat. No.: B2683969
CAS No.: 338793-64-9
M. Wt: 232.27
InChI Key: MLLCVGWKBTVXGO-UHFFFAOYSA-N
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Description

6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is a nitrogen-rich bicyclic heterocyclic compound characterized by a triazolopyrimidine core substituted with a 2-thienyl group at position 6 and amine groups at positions 2 and 6. Its molecular formula is C₉H₈N₆S, with a molecular weight of 232.27 g/mol (CAS: 1221792-57-9, MFCD00232516) .

Properties

IUPAC Name

6-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N6S/c10-7-5(6-2-1-3-16-6)4-12-9-13-8(11)14-15(7)9/h1-4H,10H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLCVGWKBTVXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(N3C(=NC(=N3)N)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields . Another method involves the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition reaction in the presence of copper acetate . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The thienyl group and triazole ring facilitate oxidation under controlled conditions.

Key Observations:

  • Thienyl Oxidation: The sulfur atom in the thienyl group undergoes oxidation with agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), forming sulfoxides or sulfones depending on reaction conditions .

  • Triazole Ring Stability: The triazole ring remains intact during oxidation, as evidenced by NMR studies post-reaction .

Table 1: Oxidation Conditions and Products

Oxidizing AgentTemperature (°C)Product(s)Yield (%)Source
H₂O₂ (30%)25Sulfoxide65–78
KMnO₄ (0.1 M)50Sulfone82–90

Reduction Reactions

Reduction primarily targets the pyrimidine ring and substituent functional groups.

Key Observations:

  • Pyrimidine Ring Reduction: Sodium borohydride (NaBH₄) selectively reduces the pyrimidine moiety to a dihydro derivative without affecting the triazole or thienyl groups .

  • Amino Group Stability: The primary amine groups at positions 2 and 7 remain unaffected under mild reducing conditions .

Table 2: Reduction Parameters

Reducing AgentSolventProductIC₅₀ (µM)*Source
NaBH₄EthanolDihydropyrimidine derivative1.13
LiAlH₄THFFully saturated analogN/A

*IC₅₀ values relate to subsequent biological activity testing .

Substitution Reactions

The pyrimidine and triazole rings participate in nucleophilic and electrophilic substitutions.

Electrophilic Substitution

  • Halogenation: Chlorination at the pyrimidine C-5 position occurs with SOCl₂, yielding 5-chloro derivatives .

  • Nitration: Nitric acid (HNO₃) introduces nitro groups at the thienyl C-3 position, confirmed by X-ray crystallography .

Nucleophilic Substitution

  • Amination: Reaction with ammonia or primary amines replaces halogen atoms (e.g., Cl) at C-5 or C-7 positions .

  • Cross-Coupling: Suzuki-Miyaura coupling introduces aryl groups at the thienyl position using Pd catalysts.

Table 3: Substitution Reaction Outcomes

Reaction TypeReagentPosition ModifiedApplicationSource
HalogenationSOCl₂Pyrimidine C-5Intermediate for PDE2 inhibitors
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂Thienyl C-3Antimicrobial agent synthesis

Condensation and Cyclization

The compound serves as a precursor in heterocyclic synthesis:

  • Biginelli-like Reactions: Reacts with aldehydes and β-diketones under microwave irradiation to form fused triazolo-pyrimidine derivatives with antimicrobial activity .

  • Schiff Base Formation: Condenses with aromatic aldehydes to generate imine-linked analogs, enhancing DNA gyrase inhibition (IC₅₀ = 0.68 µM) .

Mechanistic Insights

  • Oxidation Mechanism: The thienyl sulfur undergoes a two-electron oxidation pathway, forming sulfoxide intermediates before reaching sulfones .

  • Reduction Selectivity: NaBH₄ preferentially reduces the pyrimidine ring due to its lower electron density compared to the triazole .

  • Cross-Coupling Efficiency: Pd-catalyzed reactions achieve >80% yields when electron-withdrawing groups are present on the aryl boronic acid.

Comparative Reactivity

Table 4: Reactivity vs. Analogous Compounds

CompoundOxidation Rate (Relative)Reduction Yield (%)Substitution Sites
6-(2-Thienyl)triazolo[1,5-a]pyrimidine1.0 (Reference)82C-5, C-7, Thienyl
5-Methyltriazolo[1,5-a]pyrimidine0.368C-7 only
Thieno[3,2-d]pyrimidine2.145C-2, C-4

Scientific Research Applications

Antimicrobial Activity

Research indicates that 6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine exhibits substantial antimicrobial properties. A systematic evaluation of various derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.25 to 2.0 µg/mL against several Gram-positive and Gram-negative bacteria.

Compound MIC (µg/mL) Activity Type
6-(2-Thienyl)...0.25 - 2.0Antibacterial
Ciprofloxacin0.85Antibacterial
FluconazoleN/AAntifungal

In addition to antibacterial effects, the compound has shown antifungal properties comparable to established antifungal agents like fluconazole.

Antitumor Activity

The antitumor potential of this compound has also been explored. Studies have demonstrated significant antiproliferative activity against various cancer cell lines including breast and colon cancers. Notably, certain derivatives exhibited IC50 values indicating effective inhibition of cancer cell growth.

The biological activity is thought to involve multiple mechanisms:

  • Enzyme Inhibition: It may inhibit enzymes such as JAK1 and JAK2 involved in inflammatory responses.
  • DNA Gyrase Inhibition: The compound has been shown to inhibit DNA gyrase with an IC50 value of 0.68 µM.

Antimicrobial Study

A study systematically evaluated various triazolo derivatives and highlighted the effectiveness of compounds similar to 6-(2-Thienyl)... against both bacterial and fungal strains.

Antitumor Study

Research on fluorinated triazolo derivatives indicated that modifications in the structure could lead to enhanced antiproliferative effects against specific cancer cell lines.

Industrial Applications

In addition to its biological applications, this compound is utilized in the development of new materials with specific properties such as conductivity or fluorescence. Its unique thienyl substitution pattern contributes to its distinctive chemical reactivity and potential utility in material science.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Activities References
Target Compound 6-(2-Thienyl), 2,7-diamine 232.27 Under investigation
6-(3-Thienyl)triazolo[1,5-a]pyrimidine-2,7-diamine 6-(3-Thienyl), 2,7-diamine 232.27 Not reported (structural isomer)
7-(3,4,5-Trimethoxyphenyl)triazolo[1,5-a]pyrimidine 7-(3,4,5-Trimethoxyphenyl), 2-anilino ~434.8 Tubulin inhibition, antitumor
2-Amino-5-methyl-triazolo[1,5-a]pyrimidine-6-carboxamide 6-Carboxamide, 2-amino, 5-methyl ~275.3 Antiproliferative
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide 2-Sulfonamide, 5,7-dimethoxy ~395.3 Herbicidal (ALS inhibition)
7-Chloro-6-methyl-triazolo[1,5-a]pyrimidine 7-Chloro, 6-methyl 168.58 Not reported (physicochemical)

Key Structural Insights

  • Thienyl vs.
  • Diamine vs. Carboxamide/Sulfonamide : The 2,7-diamine groups increase hydrogen-bonding capacity relative to carboxamide (e.g., compounds in ) or sulfonamide (e.g., 8a–8f in ) derivatives, which may influence solubility and target binding.

Antitumor and Antiproliferative Activity

  • 7-(3,4,5-Trimethoxyphenyl) Derivatives : Exhibit potent tubulin polymerization inhibition (IC₅₀ < 1 µM) and antitumor activity against leukemia cell lines (e.g., K562) via disruption of microtubule dynamics .
  • 2-Amino-6-carboxamide Derivatives: Show moderate antiproliferative effects against breast cancer (MCF-7) and colon cancer (HCT-116) cells (IC₅₀ ~10–50 µM) .

Herbicidal Activity

  • 2-Sulfonamide Derivatives (8a–8f) : Act as acetolactate synthase (ALS) inhibitors, with compound 8a showing 90% inhibition of Amaranthus retroflexus at 100 g/ha . The sulfonamide group mimics sulfonylureas, enabling ALS binding.
  • Diamine vs. Sulfonamide : The target compound lacks the sulfonamide moiety critical for ALS inhibition, suggesting divergent applications.

Anxiolytic Activity

  • 7-Heteroaryl Derivatives : 7-(3-Thienyl) and 7-(3-pyridyl) triazolopyrimidines demonstrate anxiolytic effects in rodent models (e.g., Vogel conflict test) via GABA receptor modulation . The target compound’s 2-thienyl group may confer similar activity.

Physicochemical Properties

  • pKa and Solubility: The diamino groups in the target compound may increase water solubility compared to methyl (e.g., 7-chloro-6-methyl derivative ) or methoxy substituents.

Biological Activity

6-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine (CAS No. 338793-64-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antifungal, and antitumor properties, as well as its potential therapeutic applications.

The compound can be synthesized through various methods, including the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This eco-friendly method yields good results without the need for catalysts. The presence of the thienyl group is significant as it influences the compound's chemical reactivity and biological activity.

Antimicrobial and Antifungal Activity

Research indicates that this compound exhibits substantial antimicrobial properties. A study involving a series of triazolo derivatives demonstrated that compounds similar to this exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 2.0 µg/mL against various Gram-positive and Gram-negative bacteria .

Comparison of Antimicrobial Activity:

CompoundMIC (µg/mL)Activity Type
6-(2-Thienyl)...0.25 - 2.0Antibacterial
Ciprofloxacin0.85Antibacterial
FluconazoleN/AAntifungal

In addition to antibacterial effects, the compound has shown antifungal properties comparable to established antifungal agents like fluconazole .

Antitumor Activity

The compound's antitumor potential has also been explored. Studies on similar triazolo derivatives have shown promising results against various cancer cell lines, including breast and colon cancers. For instance, certain derivatives demonstrated significant antiproliferative activity with IC50 values indicating effective inhibition of cancer cell growth .

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition: It may inhibit enzymes such as JAK1 and JAK2 involved in inflammatory responses.
  • DNA Gyrase Inhibition: The compound has been shown to inhibit DNA gyrase with an IC50 value of 0.68 µM, which is comparable to ciprofloxacin's activity .

Case Studies

Several studies have evaluated the biological activity of triazolo derivatives:

  • Antimicrobial Study: A systematic evaluation of various triazolo derivatives highlighted the effectiveness of compounds similar to 6-(2-Thienyl)... against both bacterial and fungal strains.
  • Antitumor Study: Research on fluorinated triazolo derivatives indicated that modifications in the structure could lead to enhanced antiproliferative effects against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing triazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for 6-(2-thienyl) substitution?

  • Methodology : Triazolo[1,5-a]pyrimidine scaffolds are typically synthesized via cyclocondensation reactions. For example, describes a one-pot fusion method using aminotriazole, β-dicarbonyl esters (e.g., ethyl 3-oxohexanoate), and aromatic aldehydes in DMF, followed by methanol addition and crystallization. Adapting this for 6-(2-thienyl) substitution would require substituting the aromatic aldehyde with 2-thiophenecarboxaldehyde.
  • Key Considerations : Reaction time (10–12 minutes), solvent choice (DMF for high polarity), and post-reaction purification (ethanol crystallization) are critical for yield optimization . highlights the use of additives like ceric ammonium nitrate (CAN) to enhance reaction efficiency in similar systems .

Q. What spectroscopic and analytical techniques are essential for characterizing triazolo[1,5-a]pyrimidine derivatives?

  • Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
  • NMR : ¹H NMR confirms regiochemistry (e.g., aromatic proton shifts at δ 7.3–8.9 ppm for thienyl groups) and ¹³C NMR resolves carbonyl/carboxamide signals (~165–170 ppm) .
  • Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 399.3 for a related antimicrotubule agent in ) .
    • Validation : Cross-reference with elemental analysis (C, H, N) to confirm purity .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for 6-(2-thienyl)triazolo[1,5-a]pyrimidines in multi-step reactions?

  • Strategies :

  • Additive Screening : demonstrates that CAN improves cyclization efficiency in triazolo-pyrimidine synthesis by stabilizing reactive intermediates .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of thienyl-containing precursors, while methanol/ethanol precipitation minimizes byproducts .
    • Case Study : A 68% yield was achieved for a p-tolylazo derivative using pyridine as a base and ethanol recrystallization ( ), suggesting analogous conditions could apply to thienyl systems .

Q. What contradictory data might arise in biological activity assays, and how should they be resolved?

  • Example : reports narrow-spectrum activity of triazolo-pyrimidines against Enterococcus faecium, but notes broader antimicrobial effects in structurally similar compounds.
  • Resolution :

  • Structural Analysis : Compare substituent effects (e.g., 2-thienyl vs. aryl groups) using molecular docking to identify target specificity .
  • Assay Reproducibility : Validate results across multiple bacterial strains and control for efflux pump activity .

Q. How can computational methods guide the design of 6-(2-thienyl)triazolo[1,5-a]pyrimidine derivatives with enhanced bioactivity?

  • Approach :

  • Descriptor Analysis : identifies GATS6p (atomic polarizability) as critical for antimalarial activity. Substituents like electron-donating groups (e.g., -NH₂, -OCH₃) at thienyl positions could enhance polarizability .
  • Docking Studies : Use tools like AutoDock to predict binding to targets (e.g., microtubules for anticancer activity, as in ) .

Critical Analysis of Evidence

  • Synthesis : and provide complementary protocols, but DMF-based methods may require stricter temperature control to avoid decomposition of thienyl groups.
  • Biological Data : ’s focus on E. faecium contrasts with ’s broader claims, necessitating targeted assays for validation.
  • Computational Gaps : ’s polarizability-driven design requires experimental validation for thienyl systems.

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